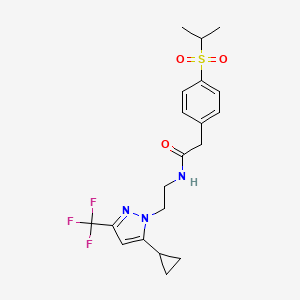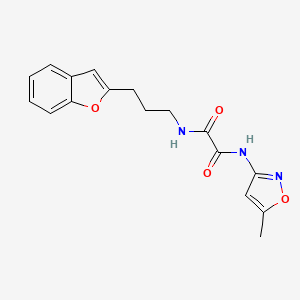
N1-(3-(benzofuran-2-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N1-(3-(benzofuran-2-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound consisting of a fused benzene and furan ring. It also contains an isoxazole ring, which is a five-membered ring with three carbon atoms and one each of oxygen and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have benzofuran and isoxazole rings connected by a propyl chain and an oxalamide group. The presence of these heterocycles and the amide functionality could lead to interesting chemical properties and reactivity .Chemical Reactions Analysis
The benzofuran and isoxazole moieties in the compound can participate in various chemical reactions. For instance, the benzofuran moiety can undergo electrophilic aromatic substitution reactions, while the isoxazole ring can participate in reactions with nucleophiles at the carbon between the oxygen and nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents on the benzofuran and isoxazole rings. Factors such as polarity, solubility, melting point, boiling point, etc., would need to be determined experimentally .Scientific Research Applications
Synthetic Applications
Benzofuran and isoxazole derivatives, such as N1-(3-(benzofuran-2-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide, are crucial in synthetic organic chemistry due to their relevance in constructing complex molecules. Huang et al. (2019) demonstrated the Lewis acid-catalyzed synthesis of 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds, showcasing the method's utility in synthesizing commercial drug molecules like benzbromarone and amiodarone, indicating the synthetic versatility of benzofuran derivatives (Huang et al., 2019).
Pharmacological Research
Compounds with benzofuran and isoxazole moieties have shown potential in pharmacological research. For example, the study by Piccoli et al. (2012) on the role of Orexin-1 Receptor mechanisms in compulsive food consumption provides insight into the potential therapeutic applications of compounds targeting the Orexin system for treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Material Science and Sensor Development
Uchiyama et al. (2003) developed sensitive fluorescent molecular thermometers by combining the phase transition properties of poly(N-isopropylacrylamide) in aqueous solutions with the fluorescence properties of benzofurazans affected by solvent polarity. This innovative approach leverages the structural characteristics of benzofuran derivatives for developing novel materials capable of responding to temperature changes with high sensitivity (Uchiyama et al., 2003).
Antimicrobial and Anti-inflammatory Activities
Rajanarendar et al. (2013) synthesized novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones and evaluated them for antimicrobial, anti-inflammatory, and analgesic activities. The compounds demonstrated significant activities, suggesting the therapeutic potential of benzofuran and isoxazole derivatives in developing new anti-inflammatory and analgesic drugs (Rajanarendar et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11-9-15(20-24-11)19-17(22)16(21)18-8-4-6-13-10-12-5-2-3-7-14(12)23-13/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCJSLPOIJABAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
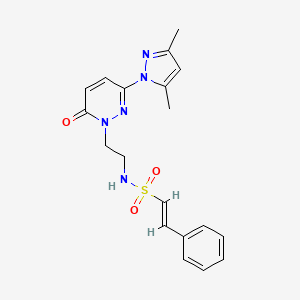

![N-(4-butylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2772240.png)
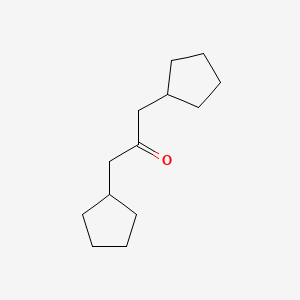
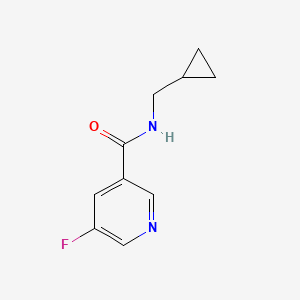
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2772244.png)

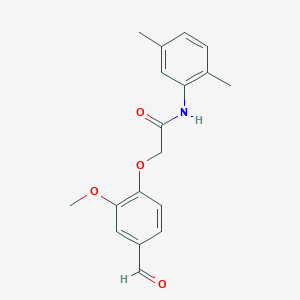
![4-(4-Methylpiperazin-1-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2772252.png)

![9-((4-(2-(4-chlorophenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2772256.png)
![2-(4-methoxyphenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2772258.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2772259.png)
